methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate
Overview
Description
Methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate is a useful research compound. Its molecular formula is C20H16BrClO5 and its molecular weight is 451.7 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate is 449.98696 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α-Bromophenylacetic Acid Derivatives : In a study by Ogura, Furukawa, and Tsuchihashi (1975), α-bromophenylacetic acid derivatives were synthesized through the reaction of bromine with certain compounds in acetic acid. This synthesis route could be relevant for producing similar compounds to methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate (Ogura, Furukawa, & Tsuchihashi, 1975).
Reactions with Zinc Enolates : A study by Shchepin et al. (2006) explored the reaction of zinc enolates derived from 1-aryl-2-bromoalkanones with 3-aroyl-6-bromochromen-2-ones, leading to the formation of compounds similar to methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate (Shchepin et al., 2006).
- molecular and electronic structures of Schiff base compounds with similar chemical structures, providing insights into the stability and interactions of such compounds, including those like methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate (Kırca, Kaştaş, & Ersanli, 2021).
Potential Biological Activity
Antibacterial Activity : Prasad et al. (2006) synthesized aryl derivatives with structures resembling methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate, exhibiting notable antibacterial activity. This suggests potential biological applications for similar compounds (Prasad et al., 2006).
Anticonvulsant Activity : A study by Kubicki, Bassyouni, and Codding (2000) on anticonvulsant enaminones, including compounds structurally related to methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate, provides insights into the potential medicinal applications of such compounds (Kubicki, Bassyouni, & Codding, 2000).
Advanced Material Applications
- Hyperpolarizability and NBO Analysis : Kumar et al. (2014) conducted a study on 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, which shares similarities with methyl 6-bromo-4-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-2-oxo-3-chromanecarboxylate, particularly in their potential for hyperpolarizability and charge transfer applications, relevant in materials science (Kumar et al., 2014).
properties
IUPAC Name |
methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClO5/c1-10(18(23)11-3-6-13(22)7-4-11)16-14-9-12(21)5-8-15(14)27-20(25)17(16)19(24)26-2/h3-10,16-17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNCMRAXNJVAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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